BOC-D-Phenylglycinol
CAS No.: 102089-74-7
Cat. No.: VC21079617
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102089-74-7 |
|---|---|
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate |
| Standard InChI | InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m0/s1 |
| Standard InChI Key | IBDIOGYTZBKRGI-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=CC=C1 |
| SMILES | CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 |
Introduction
Chemical Identity and Nomenclature
BOC-D-Phenylglycinol, with CAS number 102089-74-7, is formally known as tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate . The compound features several synonyms in scientific literature, including (R)-2-(Boc-amino)-2-phenylethanol, Boc-D-Phg-ol, (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol, and (-)-N-Boc-D-alpha-phenylglycinol . The "BOC" component refers to the tert-butoxycarbonyl protecting group, while the "D" designation indicates the specific stereochemistry of this optically active compound, featuring the (R)-configuration at its stereogenic center .
The structure consists of a phenyl ring attached to a carbon bearing both an N-Boc-protected amino group and a hydroxymethyl substituent. This arrangement creates a chiral center that plays a crucial role in the compound's applications in asymmetric synthesis and chiral chemistry.
Physical and Chemical Properties
BOC-D-Phenylglycinol possesses distinct physical and chemical properties that make it valuable for various research applications. The compound appears as a white to light yellow powder or crystalline solid at room temperature .
Physical Properties
A comprehensive overview of the physical properties of BOC-D-Phenylglycinol is presented in Table 1:
The specific rotation value (-34.0 to -41.0° when c=1 in chloroform) confirms the optical activity of this compound and its enantiopurity . This property is particularly important for its applications in asymmetric synthesis and chiral resolution procedures.
Chemical Reactivity
BOC-D-Phenylglycinol features reactive functional groups that determine its chemical behavior. The primary alcohol group (-CH₂OH) can participate in various transformations common to alcohols, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution reactions . The N-Boc protected amine provides a site for selective deprotection under acidic conditions, revealing the free amine for further synthetic manipulations .
The compound exhibits stability under normal laboratory conditions but is reported to be air-sensitive, requiring appropriate storage conditions to maintain its integrity over time . The Boc group serves as a protective moiety that can be selectively removed under acidic conditions, facilitating further chemical transformations while preserving other functional groups in complex molecules.
Synthesis and Preparation Methods
BOC-D-Phenylglycinol can be prepared through several synthetic routes, each with advantages depending on the specific requirements of the researcher.
From D-Phenylglycine
One common preparation route involves the reduction of D-phenylglycine or its derivatives. This typically proceeds through:
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Protection of the amine group with Boc anhydride
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Reduction of the carboxylic acid to the primary alcohol using reducing agents such as lithium aluminum hydride or borane-THF complex
Via Oxazolidine Intermediates
An alternative approach involves the use of oxazolidine intermediates. Research published in Chemistry - A European Journal describes an improved procedure for synthesizing enantioenriched tributylstannylated α-amino alcohols based on the ring opening of 2-tributylstannyloxazolidines derived from N-Boc phenylglycinol . This methodology allows for the generation of α-amino organolithiums that can be trapped with retention of configuration, demonstrating the utility of BOC-D-Phenylglycinol in stereoselective synthesis .
The researchers demonstrated that:
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2-tributylstannyloxazolidines could be prepared from N-Boc phenylglycinol
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Ring opening of these intermediates yielded enantioenriched tributylstannylated α-amino alcohols
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O-silylation followed by transmetallation generated α-amino organolithiums with retention of configuration
This methodology was successfully applied to the synthesis of alafosfalin, an antibacterial α-aminophosphonic acid .
Applications in Pharmaceutical Research
BOC-D-Phenylglycinol has emerged as a versatile compound in pharmaceutical research, contributing to various aspects of drug development and medicinal chemistry.
Peptide Synthesis
The compound serves as an effective protecting group in peptide synthesis, allowing chemists to selectively modify amino acids without affecting other functional groups . This selective protection is crucial for creating complex peptide structures in pharmaceuticals, as it enables the controlled construction of peptide bonds in a predetermined sequence . The Boc group can be selectively removed under acidic conditions, providing a means to unveil the amine functionality at specific stages of peptide synthesis.
Drug Development
BOC-D-Phenylglycinol plays a significant role in the development of new pharmaceutical agents, particularly those targeting neurological conditions . Its ability to enhance solubility and stability makes it a valuable component in formulation chemistry . Additionally, as a chiral building block, it contributes to the synthesis of stereochemically pure drug candidates, which is essential for achieving desired pharmacological properties and minimizing adverse effects related to unwanted enantiomers.
Antibacterial Compound Synthesis
One notable application is in the synthesis of alafosfalin, an antibacterial α-aminophosphonic acid . The methodologies involving BOC-D-Phenylglycinol have enabled researchers to develop efficient routes to this compound with controlled stereochemistry, demonstrating the practical utility of this reagent in medicinal chemistry .
Applications in Organic Synthesis
Beyond pharmaceutical applications, BOC-D-Phenylglycinol serves several important functions in organic synthesis.
Chiral Resolution
The compound is effective in the chiral resolution of racemic mixtures, which is essential in producing enantiomerically pure compounds for the pharmaceutical industry . This capability ensures efficacy and safety in drug formulations by allowing the isolation of specific enantiomers from racemic mixtures . The inherent chirality of BOC-D-Phenylglycinol makes it an excellent chiral auxiliary for inducing stereoselectivity in various transformations.
Bioconjugation
BOC-D-Phenylglycinol is utilized in bioconjugation techniques, linking biomolecules to drugs or imaging agents . This application is vital in developing targeted therapies and diagnostic tools in medicine . The compound's functional groups provide handles for attaching various moieties, facilitating the creation of conjugates with enhanced properties.
Asymmetric Synthesis
As a chiral building block, BOC-D-Phenylglycinol has proven valuable in asymmetric synthesis. Research has demonstrated its utility as a chiral auxiliary in reactions where stereocontrol is essential. The compound's defined stereochemistry can be transferred to newly formed stereogenic centers, leading to enhanced enantioselectivity compared to non-chiral counterparts.
Mechanism of Action and Biological Activity
Understanding the mechanism of action and biological activity of BOC-D-Phenylglycinol provides insight into its utility in various research contexts.
Mechanism as a Protecting Group
BOC-D-Phenylglycinol primarily functions as a protecting group for amine functionalities in organic synthesis. The tert-butoxycarbonyl (Boc) group shields the amine from unwanted reactions during chemical transformations, allowing for selective modifications of other functional groups in the molecule. This protection is reversible, with the Boc group being readily removed under acidic conditions to reveal the free amine when needed.
Role in Asymmetric Synthesis
The chiral nature of BOC-D-Phenylglycinol makes it an excellent candidate for asymmetric synthesis. By functioning as a chiral auxiliary, it can influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over another. This capability is particularly valuable in the synthesis of pharmaceutically active compounds, where stereochemistry often plays a crucial role in biological activity.
Current Research Findings
Recent research has explored the potential of BOC-D-Phenylglycinol derivatives in various biological applications. Studies have focused on the development of compounds with antitumor properties, enzyme inhibition capabilities, and potential applications in treating neurodegenerative diseases. These investigations highlight the versatility of BOC-D-Phenylglycinol as a building block for molecules with diverse biological activities.
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